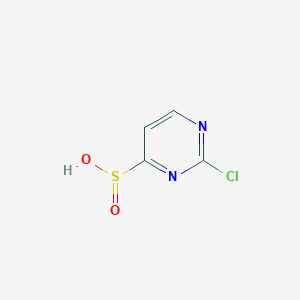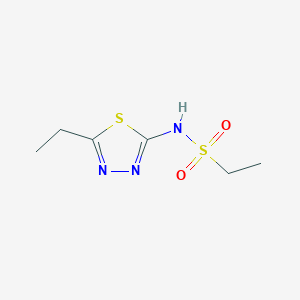
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, urea
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Water or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethyl ester group and amino substituent provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-7(13)6(9)4-3-5(12)11-8(14)10-4/h3,6H,2,9H2,1H3,(H2,10,11,12,14) |
Clé InChI |
CDLCACARBIQOOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=O)NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)



![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)


